molecular formula C23H24F3NO2 B11582864 2,2,2-trifluoro-1-(2-methyl-1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-indol-3-yl)ethanone

2,2,2-trifluoro-1-(2-methyl-1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-indol-3-yl)ethanone

Cat. No.: B11582864
M. Wt: 403.4 g/mol
InChI Key: WRKLSQSUAVXKEC-UHFFFAOYSA-N
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Description

2,2,2-TRIFLUORO-1-(2-METHYL-1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-1H-INDOL-3-YL)ETHAN-1-ONE is a complex organic compound characterized by the presence of trifluoromethyl, indole, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-TRIFLUORO-1-(2-METHYL-1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-1H-INDOL-3-YL)ETHAN-1-ONE typically involves multiple steps, starting from readily available precursors One common approach involves the reaction of 2-methylindole with a suitable alkylating agent to introduce the ethyl group

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

2,2,2-TRIFLUORO-1-(2-METHYL-1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-1H-INDOL-3-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2,2,2-TRIFLUORO-1-(2-METHYL-1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-1H-INDOL-3-YL)ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2,2-TRIFLUORO-1-(2-METHYL-1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-1H-INDOL-3-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. This can lead to modulation of protein function and subsequent biological effects. The indole moiety can also interact with various receptors and enzymes, contributing to the compound’s overall activity[7][7].

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,2,2-TRIFLUORO-1-(2-METHYL-1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-1H-INDOL-3-YL)ETHAN-1-ONE lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the indole and phenoxy groups contribute to its potential biological activity .

Properties

Molecular Formula

C23H24F3NO2

Molecular Weight

403.4 g/mol

IUPAC Name

2,2,2-trifluoro-1-[2-methyl-1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]indol-3-yl]ethanone

InChI

InChI=1S/C23H24F3NO2/c1-14(2)17-10-9-15(3)13-20(17)29-12-11-27-16(4)21(22(28)23(24,25)26)18-7-5-6-8-19(18)27/h5-10,13-14H,11-12H2,1-4H3

InChI Key

WRKLSQSUAVXKEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCN2C(=C(C3=CC=CC=C32)C(=O)C(F)(F)F)C

Origin of Product

United States

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